molecular formula C11H12N2O2S B2541869 N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 313661-90-4

N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2541869
CAS No.: 313661-90-4
M. Wt: 236.29
InChI Key: ZRRYODWOAZYWLW-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide typically involves the reaction of 4-ethoxybenzo[d]thiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

    Acetylation: The compound can undergo acetylation reactions with acetic anhydride or acetyl chloride, leading to the formation of acetylated derivatives.

Comparison with Similar Compounds

N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide can be compared with other benzothiazole derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-15-8-5-4-6-9-10(8)13-11(16-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRYODWOAZYWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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